(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may exert its effects through interactions with multiple receptors, leading to changes in cellular signaling .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a compound, which can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling reactions: The pyrazole and piperazine intermediates can be coupled using a suitable linker, often involving a carbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-3-yl)piperazin-1-yl)methanone
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-18(15-17(22-23)16-7-3-2-4-8-16)20(26)25-13-11-24(12-14-25)19-9-5-6-10-21-19/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNODOFDVXUFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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